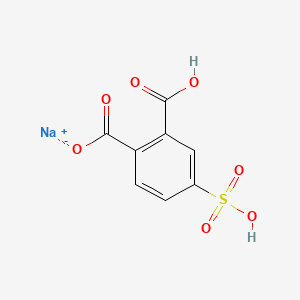

4-sulfo-phthalic acid monosodium salt

Description

Contextualization within Substituted Phthalic Acid Derivative Chemistry

4-Sulfo-phthalic acid monosodium salt belongs to the broad class of substituted phthalic acid derivatives. Phthalic acids are aromatic dicarboxylic acids with two carboxyl groups attached to a benzene (B151609) ring. chemspider.com The substitution pattern on the benzene ring significantly influences the chemical and physical properties of these derivatives, leading to a wide array of applications.

The parent compound, 4-sulfophthalic acid, is a strong acid due to the presence of the sulfonic acid group. It is known to be highly soluble in water and polar organic solvents. solubilityofthings.com The introduction of a sodium ion to form the monosodium salt modifies its solubility and ionic character, making it a candidate for different types of chemical interactions and applications compared to its fully protonated or trisodium (B8492382) salt counterparts. For instance, the trisodium salt of 4-sulfophthalic acid is utilized as an intermediate in the synthesis of aluminum(III) phthalocyanine (B1677752) chloride tetrasulfonic acid, which acts as a photosensitizer in photodynamic therapy for cancer. pharmaffiliates.com This highlights the role of sulfophthalic acid derivatives as crucial building blocks for complex functional molecules.

The synthesis of such derivatives often involves the sulfonation of phthalic anhydride (B1165640) or its derivatives, followed by neutralization to obtain the desired salt form. While specific industrial-scale synthesis routes for 4-sulfo-phthalic acid monosodium salt are not extensively detailed in publicly available literature, the general principles of electrophilic aromatic substitution are fundamental to its creation. researchgate.net

Research Significance and Emerging Roles in Advanced Chemical Sciences

The research significance of 4-sulfo-phthalic acid monosodium salt and its derivatives is expanding, with emerging roles in catalysis, functional materials, and coordination chemistry.

One of the most promising areas of application for sulfonate-containing ligands like 4-sulfo-phthalic acid monosodium salt is in the design and synthesis of metal-organic frameworks (MOFs) . MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. openresearchlibrary.org The incorporation of functional groups like sulfonates on the organic linkers can introduce specific properties to the MOF, such as improved stability, selective adsorption, and catalytic activity. researchgate.net

A recent study demonstrated the use of a related compound, 5-sulfoisophthalic acid monosodium salt, as a "defect inducer" in the synthesis of a zirconium-based MOF (MOF-808). rsc.org The introduction of the sulfonate ligand created defects in the MOF structure, which significantly enhanced its efficiency in removing organic dyes from water. rsc.org This suggests a potential role for 4-sulfo-phthalic acid monosodium salt in the development of advanced functional materials for environmental remediation.

Furthermore, the parent acid, 4-sulfophthalic acid, has been investigated for its catalytic properties. It is used as a reagent in the preparation of plasticizing dopants for poly(aniline). chemicalbook.com Sulfonic acid-functionalized materials, in general, are recognized as efficient solid acid catalysts for various organic transformations. nih.gov This opens up avenues for exploring the catalytic potential of 4-sulfo-phthalic acid monosodium salt, either directly or as a precursor for more complex catalytic systems.

The ability of the carboxylate and sulfonate groups to coordinate with metal ions also points to its potential as a versatile ligand in coordination chemistry . The formation of coordination polymers with interesting structural motifs and properties is a possibility that warrants further investigation. rsc.org

While direct and extensive research on 4-sulfo-phthalic acid monosodium salt is still emerging, the established applications of its parent acid and trisodium salt, coupled with the growing interest in functionalized aromatic ligands, position it as a compound with considerable potential for future discoveries in advanced chemical sciences.

Physicochemical Properties of 4-Sulfo-Phthalic Acid and its Monosodium Salt

| Property | 4-Sulfophthalic Acid | 4-Sulfo-Phthalic Acid Monosodium Salt |

| Molecular Formula | C8H6O7S | C8H5NaO7S |

| Molecular Weight | 246.19 g/mol | 268.18 g/mol guidechem.com |

| CAS Number | 89-08-7 | 33562-89-9 |

| Appearance | White to off-white crystalline solid solubilityofthings.com | Data not available |

| Solubility in Water | Highly soluble solubilityofthings.com | Expected to be soluble |

| Solubility in Polar Solvents | Good solubilityofthings.com | Data not available |

| Solubility in Non-Polar Solvents | Limited solubilityofthings.com | Data not available |

Properties

CAS No. |

33562-89-9 |

|---|---|

Molecular Formula |

C8H5NaO7S |

Molecular Weight |

268.18 g/mol |

IUPAC Name |

sodium;3,4-dicarboxybenzenesulfonate |

InChI |

InChI=1S/C8H6O7S.Na/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |

InChI Key |

SKFJOGJJIJEGMQ-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)C(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)C(=O)O.[Na+] |

Other CAS No. |

33562-89-9 |

Pictograms |

Irritant |

Synonyms |

disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization Research

Established Synthetic Pathways to 4-Sulfophthalic Acid and its Monosodium Salt

The primary route to 4-sulfophthalic acid involves the electrophilic aromatic substitution of phthalic anhydride (B1165640) or phthalic acid. The monosodium salt is typically obtained by a subsequent neutralization step.

The most common industrial and laboratory-scale synthesis of 4-sulfophthalic acid is achieved through the direct sulfonation of phthalic anhydride. This reaction involves treating phthalic anhydride with a potent sulfonating agent. Fuming sulfuric acid (oleum) is frequently used, as is gaseous sulfur trioxide (SO₃). oup.com The sulfonation of phthalic anhydride is regioselective, with the sulfonic acid group preferentially substituting at the 4-position. This regioselectivity is governed by the electron-withdrawing nature of the anhydride functional group, which directs the incoming electrophile (SO₃) to the para position. An alternative, though less common, pathway involves the sulfonation of phthalic acid itself, followed by an intramolecular dehydration step to yield the anhydride form of the sulfonated product. The reaction using phthalic anhydride is generally more economical. oup.com The sulfonation process is often not carried to completion, resulting in a mixture of 4-sulfophthalic acid, its 3-isomer, and unreacted phthalic anhydride. oup.com

Optimizing the sulfonation process is crucial for maximizing the yield of the desired 4-sulfophthalic acid and minimizing byproducts. Key parameters that are manipulated include temperature, reagent stoichiometry, and reaction time.

Temperature: This is a critical factor influencing both the reaction rate and the formation of side products like disulfonated species. When using gaseous SO₃, the reaction may be conducted with molten phthalic anhydride at approximately 140°C. oup.com For sulfonation with oleum, a temperature range of 80-120°C is common. Careful temperature control is necessary, as excessively high temperatures can cause the phthalic anhydride starting material to distill, potentially blocking equipment.

Reagent Ratio: An excess of the sulfonating agent is typically employed to drive the reaction toward completion. However, a large excess can lead to increased formation of disulfonated products and complicates the purification process.

Reaction Time: The duration of the reaction must be sufficient for high conversion of the starting material. Reported times vary widely, from 2.5 hours to as long as 12 hours, depending on the specific reagents and temperature. oup.com Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction endpoint. nih.gov

The following table summarizes typical reaction conditions for the sulfonation of phthalic anhydride.

| Parameter | Condition | Source(s) |

| Starting Material | Phthalic Anhydride | oup.com |

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) or Gaseous Sulfur Trioxide (SO₃) | oup.com |

| Temperature | 80-120°C (with Oleum); ~140°C (with SO₃) | oup.com |

| Reaction Time | 2.5 - 12 hours | oup.com |

| Key Outcome | Regioselective formation of 4-sulfophthalic acid |

Advanced Isolation and Purification Techniques for Research-Grade Materials

Achieving high purity for 4-sulfophthalic acid is essential for its use in research and specialized applications. After the sulfonation reaction, the resulting mixture can be purified by vacuum distillation. oup.com For obtaining research-grade material, chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely used technique for both the analysis and purification of 4-sulfophthalic acid. nih.gov This method is effective for separating polar compounds and can be used to monitor the sulfonation process itself. researchgate.net Specialized reverse-phase columns, such as Newcrom R1, have been developed for the analysis of 4-sulfophthalic acid using mobile phases typically consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The development of optimized sample pretreatment methods, such as alcoholysis of the reaction mixture, can ensure accurate measurement and analysis by HPLC. nih.gov

Derivatization Strategies for Analog Synthesis

The dual functionality of 4-sulfophthalic acid, possessing both carboxylic acid groups and a sulfonic acid group, makes it a versatile intermediate for the synthesis of various analogs.

A key derivatization of 4-sulfophthalic acid involves the conversion of its sulfonic acid group into a more reactive sulfonyl chloride. This is a critical step for synthesizing further analogs. The process can begin with the trisodium (B8492382) salt of 4-sulfophthalic acid, which is chlorinated using a suitable agent under solvent conditions. google.com This reaction yields 4-chlorosulfonylphthalic anhydride, a highly reactive intermediate where the sulfonic acid moiety has been transformed into a sulfonyl chloride group. google.com This intermediate serves as a building block for producing other derivatives, such as 4-azidosulfonylphthalic anhydride (ASPA). google.com

The carboxylic acid groups of 4-sulfophthalic acid can readily undergo esterification. This is often accomplished via Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This strategy is used to create multifunctional molecules with tailored properties. For example, 4-sulfophthalic acid is reacted with alcohols like 2-ethylhexanol to prepare plasticizing dopants. chemicalbook.com The synthesis of various dialkyl esters, such as the didecyl ester of 4-sulfophthalic acid, has been explored to create dopants that improve the processability and conductivity of polymers like polyaniline. These esterification reactions are fundamental in developing materials for specialized polymeric applications.

Chemical Reactivity, Transformation Mechanisms, and Mechanistic Studies

Electrophilic Aromatic Substitution Reaction Mechanisms

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org The general mechanism proceeds through a three-step process involving the generation of a potent electrophile, a nucleophilic attack from the aromatic ring, and subsequent deprotonation to restore aromaticity. researchgate.netresearchgate.net

The synthesis of 4-sulfophthalic acid itself is a prime example of this mechanism. It is typically produced via the sulfonation of phthalic anhydride (B1165640) using fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid). researchgate.net In this reaction, SO₃ acts as the electrophile. libretexts.org

The mechanism unfolds as follows:

Attack of the Electrophile: The π-electron system of the phthalic anhydride ring attacks the electrophilic sulfur atom of the SO₃ molecule. semanticscholar.org This step is typically the rate-determining step as it disrupts the aromaticity of the ring. researchgate.net

Formation of the Arenium Ion: This attack leads to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. wikipedia.org

Deprotonation: A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom to which the electrophile has bonded. researchgate.net This restores the stable aromatic π-system, yielding the sulfonated product. semanticscholar.org

A key aspect of this synthesis is its regioselectivity. The anhydride functional group is electron-withdrawing, which deactivates the aromatic ring but directs incoming electrophiles to the meta position relative to the carbonyls, which corresponds to the 4-position of the phthalic anhydride structure. This directing effect results in a high selectivity for the formation of 4-sulfophthalic acid.

Table 1: General Mechanism of Electrophilic Aromatic Substitution

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Attack by the aromatic π-system on the electrophile (E⁺). | Aromatic Ring, Electrophile |

| 2 | Formation of a resonance-stabilized carbocation. | Arenium Ion (Sigma Complex) |

| 3 | Deprotonation by a weak base to restore aromaticity. | Final Substituted Product |

Oxidative and Reductive Transformation Pathways and Intermediate Identification

The redox chemistry of 4-sulfo-phthalic acid is centered on its sulfonic acid group and the aromatic ring. The sulfonic acid group is generally resistant to reduction. Conversely, the aromatic ring can be oxidized, though this often requires harsh conditions and can potentially lead to the cleavage and breakdown of the ring structure.

More nuanced oxidative transformations can be achieved using derivatives of the compound. For instance, a derivative, sodium phthalocyanine (B1677752) cobalt sulfonate (CoSPc), can be synthesized from a sulfophthalic acid precursor. numberanalytics.com This complex has been shown to be an effective photocatalyst for the degradation of organic pollutants like Rhodamine B. numberanalytics.com In this process, under visible light illumination and with the assistance of an agent like potassium persulfate, the CoSPc composite generates reactive oxygen species that lead to the oxidative degradation of the dye. numberanalytics.com Studies showed that this system could degrade 95.5% of the Rhodamine B within 12 minutes. numberanalytics.com

Table 2: Photocatalytic Oxidation System Using a 4-sulfo-phthalic acid derivative

| Component | Role |

|---|---|

| Sodium Phthalocyanine Cobalt Sulfonate (CoSPc) | Photocatalyst |

| Visible Light | Energy Source |

| Potassium Persulfate (PMS) | Co-assisted Oxidizing Agent |

| Rhodamine B (RhB) | Model Pollutant (Substrate) |

| Result | Efficient oxidative degradation of RhB. numberanalytics.com |

Hydrolysis and Alcoholysis Reaction Kinetics and Selectivity Investigations

The hydrolysis of 4-sulfo-phthalic acid involves two primary reaction sites: the anhydride linkage (in its dehydrated form, 4-sulfophthalic anhydride) and the carbon-sulfur bond of the sulfonic acid group.

Anhydride Ring Hydrolysis and Alcoholysis The anhydride group is highly susceptible to nucleophilic attack by water (hydrolysis) or alcohols (alcoholysis). Hydrolysis readily opens the anhydride ring to yield the corresponding dicarboxylic acid, 4-sulfophthalic acid. Kinetic studies on the parent compound, phthalic anhydride, show that this reaction is accelerated by various bases which can act as nucleophiles or as general bases to catalyze the water reaction. researchgate.netnih.gov The mechanism involves the nucleophilic attack on one of the electrophilic carbonyl carbons of the anhydride ring. researchgate.net The presence of the strongly electron-withdrawing sulfonic acid group at the 4-position is expected to further increase the electrophilicity of these carbonyl carbons, thereby enhancing the rate of hydrolysis compared to unsubstituted phthalic anhydride.

Desulfonation (C-S Bond Hydrolysis) The sulfonation of an aromatic ring is a reversible reaction. libretexts.org The removal of the sulfonic acid group, known as desulfonation, can be achieved by heating the sulfonic acid in dilute aqueous acid. wikipedia.orglibretexts.org This reaction is effectively a hydrolysis of the carbon-sulfur bond.

The mechanism is an electrophilic aromatic substitution in reverse, often termed protodesulfonation. researchgate.net It begins with the protonation of the aromatic ring at the ipso-carbon (the carbon atom bonded to the sulfonic acid group). researchgate.netyoutube.com This disrupts aromaticity and forms a sigma complex. Subsequently, this intermediate eliminates sulfur trioxide (SO₃), which is the reverse of the sulfonation step. youtube.com The SO₃ reacts with water in the medium to form sulfuric acid. libretexts.org Kinetic analyses of similar desulfonation reactions have shown the process can be second-order, with the initial protonation of the ring being the rate-determining step. researchgate.net

Mechanistic Insights into Derivatization Reactions

The functional groups on 4-sulfo-phthalic acid monosodium salt serve as handles for the synthesis of various derivatives. The reactivity of the sulfonic acid and carboxylic acid groups allows for targeted chemical modifications.

One pathway for derivatization involves the conversion of the sulfonic acid moiety. For example, it can be transformed into a more reactive intermediate, such as a sulfonyl chloride. This intermediate is a powerful electrophile and can readily react with a wide range of nucleophiles. A specific example is the reaction with sodium azide (B81097) to produce 4-azidosulfonylphthalic anhydride, which introduces an azide functional group.

Another example of derivatization is the synthesis of complex molecules like sodium phthalocyanine cobalt sulfonate. numberanalytics.com This process involves heating a sulfophthalic acid raw material with urea, cobalt chloride hexahydrate, and a catalyst like ammonium (B1175870) molybdate. numberanalytics.com This reaction builds a large macrocyclic structure (the phthalocyanine) around a central cobalt ion, with the sulfonic acid groups providing water solubility to the final pigment.

Table 3: Examples of Derivatization Reactions

| Starting Material | Reagents | Key Intermediate | Final Product |

|---|---|---|---|

| 4-Sulfophthalic acid | Thionyl chloride, then Sodium Azide | 4-Chlorosulfonylphthalic anhydride | 4-Azidosulfonylphthalic anhydride |

Advanced Applications in Materials Science and Polymer Chemistry Research

Role as a Monomer and Co-monomer in Polymer System Design

The dual functionality of sulfonated phthalic acids allows them to be integrated directly into polymer backbones during synthesis. This approach is a powerful method for permanently altering the chemical and physical properties of the resulting materials.

Integration into Polyester Architectures for Functional Enhancement

The incorporation of a sulfonated comonomer is a well-established method for modifying polyesters like Poly(ethylene terephthalate) (PET). While much of the foundational research has utilized the isomer dimethyl isophthalate-5-sodium sulfonate (SIPM), the principles apply broadly to the use of sulfonated aromatic dicarboxylic acids. sixdragontextile.com The primary goal of this modification is to create cationic dyeable polyester (CDP). textilelearner.net

Standard PET lacks ionic sites, limiting its dyeability to disperse dyes, which can result in less vibrant colors and have poor sublimation fastness. fibre2fashion.com By introducing a comonomer with a sodium sulfonate group, such as a salt of sulfoisophthalic acid, anionic sites are permanently integrated into the polymer chain. blogspot.com This modification disrupts the polymer chain's regularity, leading to a less compact structure, a lower glass transition temperature (Tg), and reduced crystallinity. textilelearner.netblogspot.com These structural changes facilitate the diffusion of dye molecules into the fiber at lower temperatures, often eliminating the need for high-temperature, high-pressure dyeing conditions or chemical carriers. textilelearner.netblogspot.com

The dyeing process for CDP becomes an ion-exchange mechanism, where large organic cations from the dye displace the sodium ions from the sulfonate groups, forming stable electrovalent bonds within the fiber. textilelearner.netfibre2fashion.com This results in fabrics with bright, deep colors and a high rate of dye exhaustion from the bath, which can significantly reduce the environmental impact of dyeing wastewater. sixdragontextile.com

Table 1: Impact of Sulfonated Comonomer on Polyester Properties

| Property | Standard Polyester (PET) | Cationic Dyeable Polyester (CDP) | Functional Enhancement |

| Dyeing Mechanism | Adsorption of disperse dyes | Ion-exchange with cationic dyes | Enables use of a wider, more vibrant class of dyes. textilelearner.netfibre2fashion.com |

| Dyeing Temperature | High temperature (>130°C) with carrier | Lower temperature (~110-120°C) | Energy savings and reduced need for chemical carriers. sixdragontextile.comtextilelearner.net |

| Glass Transition (Tg) | ~80-90°C | Lowered by ~10°C | Increased segmental mobility, aiding dye diffusion. fibre2fashion.comblogspot.com |

| Crystallinity | High | Reduced | More open polymer structure for dye penetration. textilelearner.net |

| Ionic Sites | None | Anionic (-SO₃⁻Na⁺) | Provides sites for ionic bonding with cationic dyes. blogspot.com |

Utilization in Nylon Fiber Modification Research

Similar to polyesters, the properties of nylon fibers, such as Nylon 6, can be significantly enhanced by incorporating sulfonated monomers. The primary application in this area is the synthesis of cationic dyeable polyamide (CD-PA6) to improve both dyeability and stain resistance. researchgate.net

Nylon is typically dyed with acid dyes, which are anionic. This also makes nylon susceptible to staining from common acidic colorants found in foods and beverages. researchgate.net By synthesizing the polyamide with a sodium salt of sulfoisophthalic acid (specifically, the 5-sulfoisophthalic acid isomer, 5-SSIPA, has been studied), the resulting modified fiber gains anionic sulfonate groups. researchgate.netgoogle.com These groups provide sites for cationic dyes to bind, vastly improving the uptake of this class of dyes. Simultaneously, the presence of these fixed anionic charges within the fiber helps to repel anionic acid dyes, thereby imparting a significant degree of acid dye stain resistance. researchgate.net

Research has shown that incorporating 5-SSIPA leads to a considerable improvement in the cationic dye uptake and the acid dye resistance rate compared to unmodified Nylon 6. researchgate.net Further modifications, such as the inclusion of polyethylene glycol (PEG) alongside 5-SSIPA, can create more amorphous regions within the fiber, further enhancing dyeability. researchgate.net

Functionalization of Polymeric and Macromolecular Systems

Beyond serving as a comonomer, 4-sulfo-phthalic acid monosodium salt can be used as a functionalizing agent to impart specific properties, such as proton conductivity or electrical conductivity, to existing polymer systems.

Sulfonating Agent in Proton Exchange Membrane Development (e.g., Poly(vinyl alcohol))

Proton exchange membranes (PEMs) are critical components in fuel cells. 4-sulfophthalic acid (SPA) has been effectively used as both a sulfonating agent and a crosslinker to create novel PEMs from Poly(vinyl alcohol) (PVA). mdpi.com PVA is an attractive base material due to its low cost, good film-forming ability, and high hydrophilicity, but it lacks inherent proton conductivity and dissolves in water. mdpi.com

In a documented approach, PVA and polyethylene oxide (PEO) were blended and simultaneously crosslinked and sulfonated using 4-sulfophthalic acid and glutaraldehyde. mdpi.com The carboxylic acid groups of SPA react with the hydroxyl groups of PVA, forming ester bonds that create a crosslinked network, which renders the membrane insoluble in water. At the same time, the sulfonic acid group (-SO₃H) from each SPA molecule is introduced into the polymer matrix. These immobilized sulfonic acid groups act as proton-conducting sites, facilitating the transport of H⁺ ions across the membrane.

The resulting membranes have shown promising performance for fuel cell applications, demonstrating enhanced oxidative stability, good tensile strength, and significant ionic conductivity. mdpi.com

Table 2: Performance of 4-Sulfophthalic Acid (SPA) Modified PVA/PEO Membrane

| Property | Nafion 117 (Commercial Standard) | SPVA/PEO/PO₄TiO₂-3 (SPA-crosslinked) | Significance of Modification |

| Ionic Conductivity | ~90 mS cm⁻¹ | 28 mS cm⁻¹ | Achieves significant proton conductivity using low-cost materials. mdpi.com |

| Oxidative Stability (Retained Weight) | ~92% | ~99% | Superior resistance to radical attack, indicating enhanced durability. mdpi.com |

| Tensile Strength | 25 MPa | 40.3 MPa | Improved mechanical robustness compared to the commercial standard. mdpi.com |

Dopant and Emulsifier Functions in Conductive Polymer Synthesis (e.g., Polyaniline)

In the synthesis of conductive polymers like Polyaniline (PANI), sulfonic acids play a crucial dual role as both a dopant and a surfactant or emulsifier. researchgate.net While research often employs functionalized sulfonic acids like camphorsulfonic acid (CSA) or dodecylbenzene sulfonic acid (DBSA), 4-sulfophthalic acid is also used as a reagent in the preparation of plasticizing dopants for polyaniline. researchgate.netchemicalbook.com

Doping is the process that converts PANI from its insulating (emeraldine base) form to its conductive (emeraldine salt) form. bibliotekanauki.pl The acid protonates the imine nitrogen atoms in the PANI backbone, which facilitates the delocalization of electrons and imparts electrical conductivity. researchgate.netresearchgate.net

Simultaneously, the structure of the sulfonic acid anion is critical. Large, functionalized anions can act as surfactants, helping to stabilize the growing polymer particles in the reaction medium and preventing irreversible aggregation. researchgate.net This can improve the processability and solubility of the final conductive polymer, allowing it to be blended with other polymers, like low-density polyethylene (LDPE), to create conductive composite materials for applications such as antistatic packaging and electromagnetic shielding. researchgate.net

Coordination Chemistry and Supramolecular Assembly Research

Aromatic acids containing multiple distinct functional groups, such as the carboxyl and sulfonate groups in sulfoisophthalic acid, are highly valuable as ligands in coordination chemistry. acs.org They can act as versatile building blocks for constructing complex, multidimensional structures known as coordination polymers or metal-organic frameworks (MOFs).

In this context, the isomer 5-sulfoisophthalic acid (H₃sip) has been extensively studied. It can coordinate to metal ions (such as Cd(II), Co(II), and Ni(II)) through its carboxylate groups, while the sulfonate group can either remain as a non-coordinating charge-balancing anion or participate in weaker interactions, including hydrogen bonding. acs.org This multi-modal interaction capability allows for the self-assembly of diverse and intricate supramolecular networks. acs.org

Researchers have demonstrated that by using mixed-ligand systems—combining 5-sulfoisophthalic acid with other organic ligands—a wide variety of coordination motifs can be produced. acs.org The final structures are often extended into 2D or 3D networks through secondary interactions like hydrogen bonding and aromatic stacking. acs.org The specific architecture of these crystalline materials can be influenced by reaction conditions such as pH, leading to the formation of distinct products with tailored properties, including thermal stability and fluorescence, for potential applications in sensing and catalysis. acs.org

Ligand Design for Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. The design of the organic ligand is crucial as it dictates the structure, porosity, and ultimately the function of the resulting MOF. Ligands containing sulfonate groups are of particular interest due to their potential to introduce functionality, influence framework topology, and enhance properties such as proton conductivity or catalytic activity.

However, a thorough review of published research does not yield specific examples or detailed studies on the use of 4-sulfo-phthalic acid monosodium salt as a primary building block for MOFs. While its isomer, 5-sulfoisophthalic acid, has been utilized in the synthesis of coordination polymers, the specific connectivity and resulting framework structures for the 4-sulfo isomer remain uncharacterized in the available literature. The positioning of the sulfonate group at the 4-position would offer a different geometric vector for coordination compared to the more commonly studied 5-sulfo isomer, potentially leading to novel network topologies. Without experimental data, any discussion on its role in MOF synthesis would be purely speculative.

Crystal Engineering of Coordination Polymers and Supramolecular Adducts

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. This is achieved by understanding and utilizing intermolecular interactions. Coordination polymers are a subset of these materials, formed through the self-assembly of metal ions and organic ligands.

The 4-sulfo-phthalic acid monosodium salt molecule possesses both carboxylate and sulfonate groups, offering multiple potential coordination sites for metal ions. This multi-functionality makes it a theoretically interesting candidate for the construction of complex coordination polymers and supramolecular adducts. The interplay between coordination bonds to the metal centers and other intermolecular interactions, such as hydrogen bonding involving the sulfonate group, could lead to the formation of diverse and intricate architectures in one, two, or three dimensions.

Nevertheless, specific research detailing the synthesis, structural characterization (e.g., via single-crystal X-ray diffraction), and properties of coordination polymers or supramolecular adducts derived from 4-sulfo-phthalic acid monosodium salt is not found in the current body of scientific publications. Studies on analogous ligands suggest that factors such as the choice of metal ion, solvent system, and pH would significantly influence the final structure, but concrete findings for this particular ligand are absent.

Advanced Analytical and Characterization Methodologies in Research

Chromatographic Techniques for Reaction Monitoring and Quantitative Analysis

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are indispensable for the quantitative analysis of 4-sulfo-phthalic acid monosodium salt and for monitoring the progress of its synthesis, which typically involves the sulfonation of phthalic anhydride (B1165640).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Sulfonation Degree Determination

Reversed-phase high-performance liquid chromatography (RP-HPLC) stands out as a precise, sensitive, and efficient method for determining the degree of sulfonation in the synthesis of sulfonated phthalic anhydride, the precursor to 4-sulfo-phthalic acid monosodium salt. oup.comnih.gov This technique is adept at separating polar compounds, making it well-suited for the analysis of the reaction mixture containing both the starting material, phthalic anhydride (PA), and the sulfonated product, sulfonated phthalic anhydride (SPA). oup.com

A key aspect of the analytical method is the sample pretreatment. Due to the nature of the compounds, an alcoholysis step is typically employed to convert the anhydrides to their more stable ester forms, which can then be effectively separated and quantified by RP-HPLC. oup.comresearchgate.net The degree of sulfonation is then calculated based on the determined percentages of the unreacted phthalic anhydride and the formed sulfonated phthalic anhydride in the mixture. researchgate.net

Research has demonstrated the development of robust RP-HPLC methods for this purpose. oup.comnih.gov For instance, a typical method might utilize a C18 column with a gradient mobile phase system, such as a mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate (B84403) with an ion-pairing agent like heptane (B126788) sulfonic acid sodium salt) and an organic solvent like acetonitrile. nih.gov Detection is commonly achieved using a UV detector at a wavelength where all components of interest absorb. nih.gov

The reliability of such methods is established through rigorous validation, including assessing linearity, limit of detection (LOD), and limit of quantification (LOQ). oup.com Studies have shown excellent linearity over a concentration range relevant for reaction monitoring, with high correlation coefficients. oup.com The recovery rates for determining the sulfonation degree have been reported to be in the range of 97-104%, indicating high accuracy. oup.comresearchgate.net

Table 1: Example of RP-HPLC Method Parameters for Sulfonation Analysis

| Parameter | Value/Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate buffer) and acetonitrile |

| Detection | UV spectrophotometry (e.g., 214 nm or 230 nm) |

| Sample Preparation | Alcoholysis of the reaction mixture |

| Linearity Range (Example) | 20–120 mg/L for PA and SPA oup.com |

| LOD (Example) | 5 mg/L for PA, 9 mg/L for SPA oup.com |

| LOQ (Example) | 20 mg/L for both compounds oup.com |

This table is a composite representation based on typical RP-HPLC methodologies for related compounds.

Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties

Spectroscopic techniques are fundamental to confirming the molecular structure of 4-sulfo-phthalic acid monosodium salt and understanding its electronic characteristics. Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and X-ray Diffraction (XRD) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 4-sulfo-phthalic acid monosodium salt. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal neighboring protons, and the integration of the signal intensity relates to the number of protons. For 4-sulfo-phthalic acid monosodium salt, one would expect to see distinct signals for the aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the carboxylic acid and sulfonic acid groups. researchgate.net

Table 2: Predicted NMR Data for 4-Sulfo-Phthalic Acid Monosodium Salt

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |

| ¹H | Aromatic protons expected in the range of 7.0-8.5 ppm | Doublets and doublets of doublets |

| ¹³C | Aromatic carbons expected in the range of 120-150 ppm | |

| ¹³C | Carbonyl carbons expected in the range of 165-175 ppm |

Note: These are predicted values and may differ from experimental results. The exact chemical shifts and splitting patterns are dependent on the solvent and other experimental conditions. guidechem.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is a key technique for identifying the functional groups present in 4-sulfo-phthalic acid monosodium salt. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. researchgate.net

The key functional groups in this compound and their expected characteristic IR absorption regions are:

O-H stretch from the carboxylic acid groups, which typically appears as a very broad band in the region of 3300-2500 cm⁻¹.

C=O stretch from the carboxylic acid groups, which gives a strong, sharp absorption band typically in the range of 1760-1690 cm⁻¹.

S=O stretch from the sulfonic acid group, which usually shows strong absorptions in the regions of 1350-1340 cm⁻¹ and 1160-1150 cm⁻¹.

C-O stretch from the carboxylic acid groups, appearing in the 1320-1210 cm⁻¹ region.

Aromatic C=C stretches , which give rise to several bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretches , which are typically observed above 3000 cm⁻¹.

An ATR-IR spectrum of the related 4-sulfophthalic acid is available and provides a reference for the expected peak positions. nih.govchemicalbook.com

Table 3: Characteristic IR Absorption Bands for 4-Sulfo-Phthalic Acid Monosodium Salt

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H Stretch | 3300 - 2500 (Broad) |

| Aromatic C-H Stretch | > 3000 |

| Carboxylic Acid C=O Stretch | 1760 - 1690 (Strong, Sharp) |

| Aromatic C=C Stretch | 1600 - 1450 |

| Sulfonic Acid S=O Stretch | 1350 - 1340 and 1160 - 1150 (Strong) |

| Carboxylic Acid C-O Stretch | 1320 - 1210 |

This table is based on general IR correlation charts and data for related compounds. researchgate.netchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. uobabylon.edu.iqslideshare.net The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. uzh.ch For 4-sulfo-phthalic acid monosodium salt, the presence of the benzene (B151609) ring and the carbonyl groups of the carboxylic acids constitute the primary chromophores. uobabylon.edu.iq

The expected electronic transitions are:

π → π* transitions : These occur in the aromatic ring and the C=O bonds. The extended conjugation in the benzene ring leads to absorptions in the UV region. libretexts.org

n → π* transitions : These involve the non-bonding electrons on the oxygen atoms of the carbonyl and sulfonate groups being promoted to an anti-bonding π* orbital. These transitions are typically of lower intensity compared to π → π* transitions. uzh.ch

The UV-Vis spectrum would show absorption maxima (λ_max) characteristic of these electronic transitions, providing a fingerprint for the conjugated system of the molecule.

X-ray Diffraction (XRD) for Supramolecular Structure and Crystallinity Analysis

The process involves irradiating a single crystal with X-rays and analyzing the diffraction pattern produced. The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined. researchgate.net

In cases where suitable single crystals cannot be obtained, powder XRD can be employed. rsc.org While more complex to analyze for structure determination, powder XRD patterns provide information about the crystallinity of the sample and its phase purity. The analysis of powder diffraction data, sometimes aided by computational modeling, can still lead to the successful elucidation of complex crystal structures. rsc.orgresearchgate.net The resulting structural information is crucial for understanding the supramolecular interactions, such as hydrogen bonding and ionic interactions, that govern the material's properties.

Material Performance Evaluation Techniques in a Research Context

In a research context, 4-sulfo-phthalic acid monosodium salt is often used as a monomer or an additive to create new polymers and materials with specific functionalities. The evaluation of these materials' performance is critical to assessing their suitability for various applications.

For instance, when incorporated into polymers to create ion-exchange membranes, a key application for sulfonated aromatics, a range of performance metrics are evaluated. nih.gov These can include:

Ion-Exchange Capacity (IEC): This measures the number of milliequivalents of ions per gram of the dry polymer and is a fundamental property of ion-exchange materials.

Water Uptake and Swelling Ratio: These properties are crucial for applications in aqueous environments, such as in fuel cells or for desalination, as they affect the dimensional stability and transport properties of the membrane. nih.gov

Proton or Ionic Conductivity: For applications in fuel cells or batteries, the ability of the material to conduct ions is a primary performance indicator.

Mechanical Properties: The tensile strength, elongation at break, and modulus of the material are important for ensuring its durability and processability. nih.gov

Thermal Stability: Techniques like thermogravimetric analysis (TGA) are used to determine the temperature at which the material starts to degrade, which defines its operational limits.

Chemical Stability: The resistance of the material to degradation in various chemical environments (e.g., acidic, basic, oxidative) is crucial for its long-term performance.

The specific performance evaluation techniques employed will depend heavily on the intended application of the material synthesized using 4-sulfo-phthalic acid monosodium salt. For example, if used to create a proton exchange membrane for a direct methanol (B129727) fuel cell, the methanol permeability of the membrane would be a critical performance parameter to measure. researchgate.net Similarly, if used in materials for water purification, the salt rejection and water flux would be key performance indicators. mdpi.com

Ion-Exchange Capacity Measurements in Membrane Research

The introduction of 4-sulfo-phthalic acid monosodium salt into a polymer backbone results in a material containing sulfonic acid (-SO₃H) functional groups. These groups are pivotal for creating proton-exchange or cation-exchange membranes, as their presence determines the material's ion-exchange capacity (IEC). IEC is a quantitative measure of the number of ion-exchangeable active sites per unit mass of the dry polymer and is a critical parameter for applications in fuel cells, electrodialysis, and water purification. mdpi.comresearchgate.netfrontiersin.org A higher degree of sulfonation, achieved by increasing the molar ratio of the sulfonated monomer during polymerization, generally leads to a higher IEC. semanticscholar.orgresearchgate.net

The most common and reliable method for determining the IEC of a sulfonated polymer membrane is acid-base back-titration. mdpi.com The procedure involves several key steps:

Protonation: The membrane sample is first treated with an acid, such as hydrochloric acid (HCl), to ensure all sulfonate groups are in their acidic (H⁺) form. mdpi.com

Ion Exchange: The protonated membrane is then thoroughly rinsed with deionized water to remove excess acid and subsequently immersed in a concentrated salt solution, typically sodium chloride (NaCl). mdpi.com During this step, the H⁺ ions on the sulfonic acid sites are exchanged for Na⁺ ions from the solution, releasing the H⁺ ions into the salt solution.

Titration: The NaCl solution, which now contains the displaced H⁺ ions, is titrated with a standardized sodium hydroxide (B78521) (NaOH) solution of known concentration. A colorimetric indicator like phenolphthalein (B1677637) is used to identify the endpoint of the titration. mdpi.com

Calculation: The IEC, expressed in milliequivalents per gram (meq/g), is calculated from the volume of NaOH consumed, its concentration, and the dry weight of the polymer membrane sample. mdpi.com

This methodology provides an accurate assessment of the density of functional ionic groups within the membrane, which directly correlates with its potential proton conductivity and performance. frontiersin.orgosti.gov While direct research data for polymers synthesized specifically with 4-sulfo-phthalic acid monosodium salt is limited, studies on analogous sulfonated dicarboxylic acid monomers, such as monosodium 2-sulfoterephthalate (STA), demonstrate this principle effectively. The experimental IEC values for these related polymers align closely with the theoretical values calculated from the monomer feed ratios during synthesis. semanticscholar.org

Table 1: Example of Ion-Exchange Capacity (IEC) in Sulfonated Polyamides (SPA) Based on Monomer Feed Ratio

This table presents illustrative data from research on sulfonated polyamides synthesized with the analogous monomer monosodium 2-sulfoterephthalate (STA) to demonstrate the relationship between the degree of sulfonation and IEC. semanticscholar.org

| Polymer Sample | Molar Feed Ratio of Sulfonated Monomer (STA) | Calculated IEC (meq/g) | Experimental IEC (meq/g) |

| SPA-1 | 80% | 1.95 | 1.89 |

| SPA-2 | 90% | 2.14 | 2.08 |

| SPA-3 (Fluorinated) | 80% | 1.71 | 1.68 |

| SPA-4 (Fluorinated) | 90% | 1.88 | 1.82 |

Solution-Processing Property Assessment in Polymer Science

The inclusion of an ionic moiety like the sodium sulfonate group from 4-sulfo-phthalic acid monosodium salt significantly alters a polymer's properties in solution. This modification is crucial for developing polymers that can be processed using solution-based techniques, such as solution casting or spin coating, to form thin films and membranes. semanticscholar.org The presence of these polar, ionic groups can enhance the polymer's solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylacetamide (DMAc), which are common solvents in polymer processing. semanticscholar.orgscience.gov

A primary technique for assessing the solution properties of these modified polymers is viscometry. By measuring the viscosity of dilute polymer solutions, the intrinsic viscosity ([η]) can be determined. Intrinsic viscosity is a measure of a polymer's contribution to the solution's viscosity and provides insight into the polymer's molecular weight, chain conformation, and polymer-solvent interactions. semanticscholar.org A higher intrinsic viscosity generally indicates a higher polymer molecular weight, which is often necessary to form mechanically robust films and membranes. semanticscholar.org

The assessment typically involves:

Preparing a series of dilute solutions of the polymer in a suitable solvent (e.g., DMSO) at various known concentrations.

Measuring the flow time of each solution and the pure solvent through a capillary viscometer (e.g., an Ubbelohde viscometer) under controlled temperature.

Calculating the relative, specific, and reduced viscosities from the flow times.

Extrapolating the reduced viscosity to zero concentration to obtain the intrinsic viscosity.

Research on polymers synthesized with related sulfonated monomers shows a clear relationship between the degree of sulfonation and the resulting polymer's solution viscosity. This analysis is fundamental to controlling the polymer's molecular weight during synthesis and ensuring the final material has the desired processability and mechanical properties. semanticscholar.orgproceedings.science

Table 2: Example of Intrinsic Viscosity of Sulfonated Polyamides (SPA) in DMSO

This table presents illustrative data from research on sulfonated polyamides synthesized with the analogous monomer monosodium 2-sulfoterephthalate to demonstrate the effect of sulfonation degree on solution properties. semanticscholar.org

| Polymer Sample | Degree of Sulfonation | Solvent | Intrinsic Viscosity (dL/g) |

| SPA-1 | 80% | 0.1 M NaI in DMSO | 0.45 |

| SPA-2 | 90% | 0.1 M NaI in DMSO | 0.98 |

| SPA-3 (Fluorinated) | 80% | 0.1 M NaI in DMSO | 0.22 |

| SPA-4 (Fluorinated) | 90% | 0.1 M NaI in DMSO | 0.47 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining optimized molecular geometry, vibrational frequencies, and various electronic properties that dictate the reactivity of a molecule.

The reactivity of 4-sulfo-phthalic acid monosodium salt can be understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity.

Furthermore, DFT allows for the calculation of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors are derived from the energies of the FMOs.

Table 1: Key Global Reactivity Descriptors from DFT

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a species. |

This table presents the theoretical framework for descriptors that can be calculated for 4-sulfo-phthalic acid monosodium salt using DFT.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This information is critical for predicting how the molecule will interact with other chemical species.

Computational Modeling of Intermolecular Interactions and Supramolecular Systems

The monosodium salt of 4-sulfo-phthalic acid, with its carboxylate, sulfonic acid, and aromatic functionalities, is capable of forming a variety of intermolecular interactions, including hydrogen bonding, ion-dipole interactions, and π-π stacking. Computational modeling is essential for understanding how these non-covalent interactions drive the formation of larger, self-assembled supramolecular structures.

Studies on similar functionalized benzoic acids have employed computational methods to investigate the nature and strength of intermolecular hydrogen bonds. mdpi.com Techniques like Car-Parrinello Molecular Dynamics (CPMD) and Path Integral Molecular Dynamics (PIMD) can provide detailed insights into the dynamics of these interactions. mdpi.com For 4-sulfo-phthalic acid monosodium salt, computational models could predict the formation of hydrogen-bonded networks involving the sulfonic acid group and the remaining carboxylic acid proton with the carboxylate and sulfonate groups of neighboring molecules. The presence of the sodium ion would introduce strong ion-dipole interactions.

The aromatic rings of the phthalic acid backbone can participate in π-π stacking interactions, which are crucial for the stability of crystal structures and supramolecular assemblies. Computational studies on phthalimide (B116566) derivatives have highlighted the importance of these interactions in stabilizing crystal packing. nih.gov

Symmetry-Adapted Perturbation Theory (SAPT) is a computational method that can be used to decompose the total interaction energy between molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com This analysis provides a deeper understanding of the nature of the forces holding the supramolecular system together.

Table 2: Potential Intermolecular Interactions in 4-sulfo-phthalic acid monosodium salt

| Interaction Type | Interacting Groups | Significance in Supramolecular Assembly |

| Hydrogen Bonding | -SO3H, -COOH with -COO-, -SO3- | Directs the formation of specific, ordered networks and contributes significantly to crystal lattice energy. |

| Ion-Dipole | Na+ with -COO-, -SO3H, -COOH | Strong, non-directional interactions that play a key role in the aggregation of ionic species. |

| π-π Stacking | Benzene (B151609) rings | Contributes to the stabilization of layered or stacked structures in the solid state. |

| van der Waals Forces | Overall molecular framework | General attractive forces that contribute to the overall cohesion of the assembly. |

This table outlines the expected primary intermolecular interactions based on the compound's functional groups.

Reaction Pathway and Mechanism Simulations

Computational chemistry can be used to simulate reaction pathways and elucidate the mechanisms of chemical reactions. For 4-sulfo-phthalic acid monosodium salt, this could involve modeling its synthesis or its reactions with other molecules. The synthesis of related compounds, such as o-sulfobenzoic anhydride (B1165640), has been described in the literature and involves the reaction of a precursor with thionyl chloride. orgsyn.org

Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with each step. This information is invaluable for understanding reaction kinetics and for optimizing reaction conditions. For example, the synthesis of 4-sulfophthalic acid from phthalic anhydride would involve an electrophilic sulfonation reaction. DFT calculations could be used to model the reaction mechanism, including the formation of the sigma complex intermediate and the subsequent proton transfer steps.

While specific simulations for the synthesis of 4-sulfo-phthalic acid monosodium salt are not prominently documented, studies on the synthesis of related compounds, such as acylsulfonylpiperazine derivatives, have utilized computational analysis to understand structure-activity relationships, which can be informed by mechanistic insights. researchgate.net

Environmental Transformation and Degradation Research

Investigation of Oxidation Pathways in Aqueous Environments

Advanced Oxidation Processes (AOPs) are a key area of research for the degradation of organic pollutants in water. These processes generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•), which can initiate the breakdown of complex organic molecules. mdpi.com While specific studies on 4-sulfo-phthalic acid are limited, the degradation pathways can be inferred from research on analogous compounds, namely aromatic sulfonic acids and phthalic acid.

The degradation of 4-sulfo-phthalic acid in an aqueous environment is expected to proceed through one or a combination of the following primary oxidation pathways:

Attack on the Aromatic Ring: The benzene (B151609) ring is susceptible to attack by hydroxyl radicals. This leads to the formation of hydroxylated intermediates. researchgate.net For phthalic acid, a structurally related compound, ozonation has been shown to result in hydroxylation of the aromatic ring. nih.gov This initial attack makes the aromatic ring more susceptible to subsequent oxidative cleavage.

Side-Chain Oxidation: While the primary focus is on the aromatic ring and the sulfo-group, the carboxylic acid groups can also be involved in the degradation process, although this is generally considered a later-stage event following the initial breakdown of the aromatic structure.

Based on these principles, two main initial degradation pathways for 4-sulfo-phthalic acid are plausible:

Pathway A: Initial Desulfonation followed by Aromatic Ring Oxidation: In this pathway, the first step is the cleavage of the C-SO₃H bond, releasing the sulfite (B76179) or sulfate ion and forming phthalic acid. Phthalic acid is then subjected to further oxidation. Studies on the degradation of phthalates have shown that the aromatic ring is subsequently opened to form smaller aliphatic acids. nih.govmdpi.com

Pathway B: Initial Aromatic Ring Oxidation followed by Desulfonation: In this alternative pathway, the aromatic ring is first attacked by hydroxyl radicals, leading to the formation of hydroxylated 4-sulfo-phthalic acid intermediates. These hydroxylated species are more reactive and prone to ring cleavage. Desulfonation would then occur from the fragmented intermediates.

Regardless of the initial step, the ultimate fate of the organic carbon from 4-sulfo-phthalic acid under effective AOPs is mineralization to carbon dioxide and water, with the sulfur being converted to inorganic sulfate.

Identification of Research-Relevant Intermediates and Final Degradation Products

The degradation of diethyl phthalate (B1215562), which involves phthalic acid as an intermediate, has been shown to produce several smaller organic acids as the aromatic ring is broken down. nih.gov Similarly, the degradation of other aromatic compounds via AOPs typically leads to a series of smaller, more oxidized molecules before complete mineralization.

The final degradation products of the complete oxidation of 4-sulfo-phthalic acid monosodium salt are expected to be inorganic compounds.

Table 1: Projected Intermediates in the Degradation of 4-sulfo-phthalic acid

| Intermediate Compound | Chemical Formula | Plausible Formation Pathway | Supporting Evidence |

| Phthalic Acid | C₈H₆O₄ | Desulfonation of the parent compound. | A primary degradation step for aromatic sulfonic acids is often desulfonation. wikipedia.org |

| Hydroxylated 4-sulfo-phthalic acid | C₈H₆O₈S | Hydroxyl radical attack on the aromatic ring. | Hydroxylation is a common initial step in the AOP of aromatic compounds. researchgate.net |

| Maleic Acid | C₄H₄O₄ | Oxidative cleavage of the aromatic ring. | Identified as an intermediate in the degradation of diallyl phthalate. mdpi.com |

| Formic Acid | CH₂O₂ | Further oxidation of ring-opened fragments. | Identified as an intermediate in the degradation of diallyl phthalate. mdpi.com |

| Oxalic Acid | C₂H₂O₄ | Further oxidation of ring-opened fragments. | Identified as an intermediate in the degradation of diallyl phthalate and terephthalic acid. mdpi.comnih.gov |

Table 2: Projected Final Degradation Products of 4-sulfo-phthalic acid

| Final Product | Chemical Formula | Origin |

| Carbon Dioxide | CO₂ | Complete oxidation of the organic carbon structure. |

| Water | H₂O | Complete oxidation of the organic hydrogen. |

| Sulfate | SO₄²⁻ | Oxidation and release of the sulfo-group. |

| Sodium Ions | Na⁺ | From the initial dissociation of the monosodium salt. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.